Linoleoylcarnitine

Description

Properties

IUPAC Name |

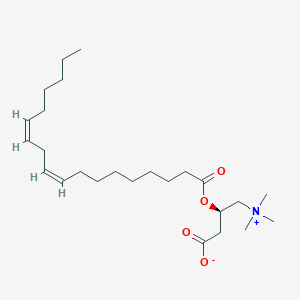

(3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLXQSQYKZWZCB-DQFWFXSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315971 | |

| Record name | Linoleoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36816-10-1 | |

| Record name | Linoleoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36816-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036816101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Quaternary Ammonium Salt Formation

S-epichlorohydrin undergoes nucleophilic substitution with trimethylamine in anhydrous acetonitrile to form (R)-3-chloro-2-hydroxypropyltrimethylammonium chloride. Chiral purity is maintained by gas chromatography (GC) with a chiral column, limiting laevorotatory impurities to <12% w/w.

Cyanation and Linoleoyl Incorporation

The intermediate reacts with sodium cyanide to yield L-3-cyano-2-hydroxypropyltrimethylammonium. Subsequent esterification with linoleoyl chloride (C18:2) in dichloromethane at 50°C for 12 hours introduces the linoleyl group. Excess linoleoyl chloride (1.2 equivalents) ensures complete acylation.

Hydrolysis and Purification

The cyano group is hydrolyzed using 30% HCl at 70–80°C for 5 hours, followed by neutralization with aqueous ammonia. Electrodialysis removes inorganic salts, yielding O-linoleyl-L-carnitine with >98% enantiomeric excess (ee). Final purification via silica gel chromatography (CH₂Cl₂:MeOH, 9:1) achieves 76–81% overall yield.

Direct Esterification with Linoleoyl Chloride

Reaction Conditions

L-carnitine hydrochloride reacts with linoleoyl chloride in molten monochloroacetic acid (3.5–4.3 mol/L) under HCl gas (3.25–3.75 mol/L) at 70–80°C. This solvent-free method avoids racemization and achieves 81.1% yield for palmitoyl-L-carnitine analogs, scalable to industrial production.

Table 1: Optimized Parameters for Linoleoyl Esterification

| Parameter | Optimal Range |

|---|---|

| Linoleoyl chloride | 1.6–1.85 mol/L |

| L-carnitine hydrochloride | 1.2–1.4 mol/L |

| Temperature | 70–80°C |

| Reaction time | 6–8 hours |

Crystallization and Characterization

The crude product is crystallized from acetone/ethyl ether (1:3 v/v), yielding white crystals with a melting point of 178–181°C. Purity is confirmed via HPLC (C18 column, 85:15 acetonitrile:water, 1 mL/min).

Enzymatic Synthesis Using Carnitine Dehydrogenase

Substrate Preparation and Reduction

3-Dehydrocarnitine, an achiral precursor, is reduced to L-carnitine using NADH-dependent carnitine dehydrogenase (CDH). Linoleic acid is enzymatically esterified via lipase-mediated transesterification in non-aqueous media.

NADH Regeneration Systems

Glucose dehydrogenase (GDH) with glucose regenerates NADH, enabling 530 catalytic cycles and 45 g/L L-carnitine production. For O-linoleyl-L-carnitine, immobilized Candida antarctica lipase B (CAL-B) in tert-butanol achieves 92% conversion at 40°C.

Table 2: Enzymatic Process Metrics

| Metric | Value |

|---|---|

| CDH specific activity | 12 U/mg |

| CAL-B loading | 10% w/w |

| Linoleic acid conversion | 88–95% |

| Total yield | 68–74% |

Industrial-Scale Halogenation-Esterification

Acid Chloride Route

L-carnitine is converted to its acid chloride using oxalyl chloride (2 equivalents) in dichloromethane. Reaction with linoleyl alcohol (1.5 equivalents) in anhydrous acetonitrile produces O-linoleyl-L-carnitine chloride, isolated via vacuum distillation.

Quality Control

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) confirms <2% D-carnitine contamination. Residual solvents are limited to <0.1% per ICH guidelines.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for O-Linoleyl-L-Carnitine

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Epichlorohydrin | 76–81 | 98 | High | 220–250 |

| Direct esterification | 78–81 | 99 | Industrial | 180–200 |

| Enzymatic | 68–74 | 95 | Moderate | 300–350 |

| Halogenation | 70–75 | 97 | High | 210–230 |

The direct esterification route offers optimal balance between cost and yield, while enzymatic methods suit high-purity pharmaceutical applications despite higher costs .

Chemical Reactions Analysis

Types of Reactions: O-linoleyl-L-carnitine can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Replacement of one functional group with another, which can alter the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

O-linoleyl-L-carnitine has several scientific research applications across various fields:

Chemistry: It is used as a model compound to study esterification and other organic reactions.

Biology: The compound is studied for its role in metabolic pathways and its function as a human metabolite.

Mechanism of Action

O-linoleyl-L-carnitine exerts its effects primarily through its role in fatty acid metabolism. It acts as a carrier molecule, facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane for β-oxidation. This process is crucial for energy production in cells. The compound interacts with various enzymes and transport proteins involved in the carnitine shuttle pathway .

Comparison with Similar Compounds

Comparison with Similar Acylcarnitines

Acylcarnitines vary in chain length, saturation, and functional roles. Below is a detailed comparison of O-linoleyl-L-carnitine with structurally and functionally related compounds:

Structural Comparison

Functional Roles

- O-Linoleyl-L-carnitine: Primarily transports linoleic acid into mitochondria. Its polyunsaturated structure may influence membrane fluidity and signaling pathways .

- Lauroyl-L-carnitine: Associated with medium-chain fatty acid disorders (e.g., CPT-II deficiency). Used in metabolomic studies to diagnose lipid metabolism defects .

- Palmitoyl-L-carnitine : Biomarker for long-chain fatty acid oxidation disorders (e.g., CPT-I/II deficiencies). Accumulation indicates impaired mitochondrial uptake .

- Oleoyl-L-carnitine : Facilitates oleic acid transport; linked to insulin sensitivity and cardiovascular health .

- Acetyl-L-carnitine : Crosses the blood-brain barrier, supports cognitive function, and mitigates oxidative stress .

Pharmacokinetic and Bioavailability Differences

- O-Linoleyl-L-carnitine: Limited oral bioavailability due to its long-chain hydrophobic structure. Typically detected via UHPLC-MS/MS in clinical diagnostics .

- Acetyl-L-carnitine : High bioavailability; rapidly absorbed and utilized in the brain .

- Lauroyl-/Palmitoyl-L-carnitine : Require carnitine shuttle proteins for cellular uptake. Accumulate in plasma during metabolic disorders .

Biological Activity

O-linoleyl-L-carnitine is a derivative of L-carnitine, a quaternary ammonium compound crucial for the transport of long-chain fatty acids into mitochondria for β-oxidation. This compound has garnered interest due to its potential biological activities, particularly in energy metabolism, inflammation modulation, and neurological health. This article explores the biological activity of O-linoleyl-L-carnitine, supported by research findings, case studies, and data tables.

Overview of L-Carnitine and Its Derivatives

L-carnitine plays a vital role in cellular energy metabolism by facilitating the transport of fatty acids into the mitochondria. It also participates in the removal of toxic acyl groups from cells. O-linoleyl-L-carnitine is an acylcarnitine formed by the esterification of L-carnitine with linoleic acid (C18:2), which is known for its antioxidant properties and potential health benefits.

The primary function of O-linoleyl-L-carnitine involves:

- Fatty Acid Transport : It assists in transporting long-chain fatty acids across mitochondrial membranes, crucial for energy production.

- Regulation of Acyl-CoA/CoA Ratio : By modulating this ratio, it influences various mitochondrial enzymes involved in fatty acid oxidation and energy metabolism.

- Antioxidant Activity : O-linoleyl-L-carnitine exhibits antioxidant properties, which may help mitigate oxidative stress in cells.

Energy Metabolism

Research indicates that O-linoleyl-L-carnitine enhances fatty acid oxidation, which is essential for energy production in skeletal muscle and other tissues. A study demonstrated that supplementation with carnitines, including O-linoleyl-L-carnitine, improved exercise performance in animal models by increasing lipid utilization during physical activity .

Anti-inflammatory Effects

O-linoleyl-L-carnitine has shown potential anti-inflammatory effects. In vitro studies suggest that it can reduce inflammatory markers such as TNF-α in muscle cells subjected to stress . This property may be beneficial in conditions like obesity and metabolic syndrome, where chronic inflammation is prevalent.

Case Studies

- Chronic Fatigue Syndrome (CFS) : A study found that patients with CFS had significantly lower levels of linoleyl-L-carnitine compared to healthy controls. This deficiency correlated with symptoms of fatigue and may indicate a disrupted fatty acid metabolism pathway .

- Metabolic Disorders : In patients with metabolic syndrome, supplementation with L-carnitine derivatives has shown promise in improving lipid profiles and reducing markers of inflammation. Although specific studies on O-linoleyl-L-carnitine are scarce, the implications suggest potential therapeutic roles .

Data Table: Biological Effects of O-linoleyl-L-carnitine

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying O-linoleyl-L-carnitine in biological matrices, and how are they optimized for reproducibility?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. Key validation parameters include linearity (calibration curves spanning expected concentrations), intra-/inter-day precision (<15% CV), and recovery rates (80–120%) . Sample preparation should involve solid-phase extraction to minimize matrix effects. Documentation must follow guidelines for experimental reproducibility, including detailed protocols for instrument settings and quality control samples .

Q. How should researchers design controlled experiments to assess O-linoleyl-L-carnitine’s metabolic effects in preclinical models?

- Methodology : Use randomized block designs to account for biological variability. Include:

- Control groups : Vehicle-only and baseline metabolite-level cohorts.

- Dose-response arms : At least three concentrations to establish efficacy and toxicity thresholds.

- Blinding : Analysts should be blinded to treatment groups during data collection to reduce bias.

Statistical power analysis (e.g., G*Power) must justify sample sizes, and NIH guidelines for preclinical reporting should be followed .

Q. What criteria should guide literature reviews to evaluate O-linoleyl-L-carnitine’s role in lipid metabolism?

- Methodology : Systematically search PubMed, Scopus, and Web of Science using MeSH terms (e.g., "carnitine analogs," "fatty acid oxidation"). Prioritize primary studies with mechanistic data over observational reports. Critically appraise sources using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and document exclusion criteria (e.g., studies without validation of compound identity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for O-linoleyl-L-carnitine across species?

- Methodology : Conduct a meta-analysis stratified by species, dosing regimens, and analytical methods. Use multivariate regression to identify confounding variables (e.g., interspecies differences in cytochrome P450 activity). Validate hypotheses via cross-species comparative studies with harmonized protocols (e.g., identical LC-MS/MS conditions and sampling intervals) .

Q. What experimental strategies mitigate batch-to-batch variability in synthetic O-linoleyl-L-carnitine used for in vitro studies?

- Methodology :

- Synthesis : Employ orthogonal purification (e.g., reverse-phase HPLC followed by crystallization) and validate purity via NMR (≥95% purity) and elemental analysis.

- Characterization : Use differential scanning calorimetry (DSC) to confirm thermal stability and high-resolution mass spectrometry (HRMS) for structural confirmation.

- Documentation : Provide full synthetic procedures, including reaction yields and spectral data in supporting information .

Q. How can PICO and FINER frameworks be applied to formulate hypotheses about O-linoleyl-L-carnitine’s therapeutic potential in mitochondrial disorders?

- Methodology :

- PICO :

- Population : Patients with primary carnitine deficiency (PCD).

- Intervention : Oral O-linoleyl-L-carnitine supplementation (500 mg/day).

- Comparison : Standard L-carnitine therapy.

- Outcome : Serum acylcarnitine profiles and muscle fatigue indices.

- FINER : Ensure the study is feasible (existing patient cohorts), novel (mechanistic insights into lipid transport), and ethically compliant (informed consent for genetic testing) .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of O-linoleyl-L-carnitine on cellular respiration rates?

- Methodology : Use mixed-effects models to account for repeated measurements in cell cultures. Apply ANOVA with post-hoc Tukey tests for pairwise comparisons. For non-linear responses (e.g., hormetic effects), fit sigmoidal curves using four-parameter logistic regression. Report effect sizes (Cohen’s d) and confidence intervals to contextualize biological significance .

Data Contradiction and Replication

Q. How should researchers address discrepancies in O-linoleyl-L-carnitine’s reported IC50 values across enzymatic assays?

- Methodology : Replicate assays under standardized conditions (pH, temperature, substrate concentrations). Perform inter-laboratory studies to identify protocol divergences (e.g., pre-incubation times). Use Bland-Altman plots to assess systematic biases and publish raw data in repositories (e.g., Zenodo) for independent verification .

Q. What steps ensure reproducibility when replicating in vivo studies on O-linoleyl-L-carnitine’s hepatoprotective effects?

- Methodology : Adhere to ARRIVE 2.0 guidelines for animal studies. Share detailed protocols for diet composition, housing conditions, and endpoint measurements. Use open-source platforms (e.g., protocols.io ) to document procedural nuances (e.g., gavage techniques). Validate findings via orthogonal assays (e.g., histopathology paired with serum ALT/AST levels) .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.